An In-Depth Technical Guide to 4-Bromo-3-isopropoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-3-isopropoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-isopropoxybenzoic acid (CAS 1154060-98-6) is a halogenated and ether-substituted aromatic carboxylic acid that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring a carboxylic acid for amide bond formation and bioisosteric modifications, a bromine atom for cross-coupling reactions, and an isopropoxy group to enhance metabolic stability and lipophilicity, makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical and spectral properties of 4-Bromo-3-isopropoxybenzoic acid, a detailed plausible synthetic protocol, and an exploration of its potential applications in the development of innovative pharmaceuticals. While experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related analogs to provide a robust and scientifically grounded resource for researchers in the field.
Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceutical compounds.[1][2][3] The carboxylic acid moiety provides a versatile handle for the formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR). The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile.
4-Bromo-3-isopropoxybenzoic acid emerges as a particularly interesting scaffold due to the orthogonal reactivity of its functional groups. The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl moieties.[4] The isopropoxy group at the 3-position can enhance the lipophilicity of derivative compounds, potentially improving membrane permeability and oral bioavailability. Furthermore, the steric bulk of the isopropoxy group can shield adjacent positions from metabolic attack, thereby increasing the compound's in vivo stability.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-3-isopropoxybenzoic acid, with some values being predicted based on analogous compounds.
| Property | Value | Source/Analogy |
| CAS Number | 1154060-98-6 | AKSci[5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | AKSci[5] |
| Molecular Weight | 259.10 g/mol | AKSci[5] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | Estimated: 150-170 °C | Based on 4-Isopropoxybenzoic acid (164-167 °C)[6] and 4-Bromo-3-methylbenzoic acid (212-216 °C)[7] |
| Boiling Point | > 300 °C (decomposes) | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | Predicted |
| pKa | Estimated: 4.0 - 4.5 | Based on benzoic acid and substituted analogs |
Spectroscopic Data (Predicted)
The predicted spectral data for 4-Bromo-3-isopropoxybenzoic acid is crucial for its identification and characterization.
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the isopropoxy group.
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δ 1.3-1.4 ppm (d, 6H, J ≈ 6 Hz): Two methyl groups of the isopropoxy moiety.
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δ 4.6-4.8 ppm (sept, 1H, J ≈ 6 Hz): The methine proton of the isopropoxy group.
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δ 7.4-7.5 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at the 2-position.
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δ 7.6-7.7 ppm (dd, 1H, J ≈ 8.5, 2 Hz): Aromatic proton at the 6-position.
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δ 7.8-7.9 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at the 5-position.
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δ 10.0-12.0 ppm (br s, 1H): The acidic proton of the carboxylic acid group.
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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δ 21-23 ppm: Methyl carbons of the isopropoxy group.
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δ 71-73 ppm: Methine carbon of the isopropoxy group.
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δ 114-116 ppm: C2 of the aromatic ring.
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δ 117-119 ppm: C5 of the aromatic ring.
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δ 123-125 ppm: C4 of the aromatic ring (bearing the bromine).
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δ 131-133 ppm: C6 of the aromatic ring.
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δ 133-135 ppm: C1 of the aromatic ring (bearing the carboxylic acid).
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δ 154-156 ppm: C3 of the aromatic ring (bearing the isopropoxy group).
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δ 168-172 ppm: Carbonyl carbon of the carboxylic acid.
The IR spectrum will show characteristic absorption bands for the functional groups present.
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2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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2950-3000 cm⁻¹: C-H stretches of the isopropoxy group.
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1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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1550-1600 cm⁻¹: C=C stretches of the aromatic ring.
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1200-1300 cm⁻¹: C-O stretch of the ether.
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1000-1100 cm⁻¹: C-Br stretch.
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
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m/z 258/260: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
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m/z 216/218: Loss of the isopropoxy group (-OCH(CH₃)₂).
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m/z 241/243: Loss of a methyl group from the isopropoxy moiety.
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m/z 179: Loss of bromine.
Synthesis of 4-Bromo-3-isopropoxybenzoic Acid: A Plausible Experimental Protocol
While a specific, peer-reviewed synthesis for 4-Bromo-3-isopropoxybenzoic acid is not readily found, a reliable synthetic route can be designed based on established organic chemistry principles and analogous transformations. A common and effective strategy involves the bromination of a suitable precursor followed by etherification. A plausible two-step synthesis starting from 4-bromo-3-hydroxybenzoic acid is outlined below.
Reaction Scheme
Sources
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- 3. researchgate.net [researchgate.net]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. prepchem.com [prepchem.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
